4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride
Overview
Description
AH 11110 hydrochloride is a subtype-selective ligand for the alpha-1B adrenoceptorThis compound is primarily used in scientific research to study the alpha-1B adrenoceptor, which plays a crucial role in regulating various physiological processes, including vascular tone and cell growth .
Mechanism of Action
Target of Action
AH 11110 Hydrochloride is a selective antagonist of the α1B-adrenoceptor . The α1B-adrenoceptor belongs to α1-adrenergic receptors, which include three subtypes: α1A, α1B, and α1D . These receptors play a crucial role in regulating cell growth and proliferation .
Mode of Action
AH 11110 Hydrochloride inhibits the cloned α1B-adrenoceptor with a Ki value of 79.4 nM . It exhibits 32- and 26-fold selectivity over α1A- and α1D-adrenoceptors, respectively . This indicates that AH 11110 Hydrochloride has a higher affinity for the α1B-adrenoceptor, leading to its selective antagonistic action.
Result of Action
AH 11110 Hydrochloride competitively antagonizes tissue contraction induced by noradrenaline in a concentration-dependent way . It also increases contraction of rat vas deferens . These results suggest that AH 11110 Hydrochloride can modulate the physiological responses mediated by α1B-adrenoceptors.
Biochemical Analysis
Biochemical Properties
AH 11110 Hydrochloride interacts with α1B-adrenoceptor, a subtype of α1-adrenergic receptors . It exhibits a Ki value of 79.4 nM for cloned α1B-AR and shows selectivity over α1A- and α1D-ARs .
Cellular Effects
The cellular effects of AH 11110 Hydrochloride are primarily mediated through its interaction with α1B-adrenoceptor. This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
AH 11110 Hydrochloride exerts its effects at the molecular level through binding interactions with α1B-adrenoceptor . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .
Preparation Methods
The synthesis of AH 11110 hydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-phenylphenol and 4-piperidinebutan-2-ol.
Reaction Conditions: The 2-phenylphenol is reacted with 4-piperidinebutan-2-ol under specific conditions to form the intermediate compound.
Formation of Hydrochloride Salt: The intermediate compound is then treated with hydrochloric acid to form AH 11110 hydrochloride.
Chemical Reactions Analysis
AH 11110 hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert AH 11110 hydrochloride into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
AH 11110 hydrochloride has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of alpha-1 adrenoceptor ligands.
Biology: Researchers use this compound to investigate the role of alpha-1B adrenoceptors in cellular processes.
Medicine: It helps in understanding the pharmacological effects of alpha-1B adrenoceptor antagonists, which can lead to the development of new therapeutic agents.
Comparison with Similar Compounds
AH 11110 hydrochloride is unique due to its high selectivity for the alpha-1B adrenoceptor. Similar compounds include:
Prazosin: A non-selective alpha-1 adrenoceptor antagonist.
Tamsulosin: Selective for alpha-1A adrenoceptors.
Terazosin: Another non-selective alpha-1 adrenoceptor antagonist.
Compared to these compounds, AH 11110 hydrochloride’s selectivity for the alpha-1B adrenoceptor makes it a valuable tool for studying this specific receptor subtype .
Properties
IUPAC Name |
4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClH/c22-21(23-13-7-2-8-14-23)15-18(24)16-25-20-12-6-5-11-19(20)17-9-3-1-4-10-17;/h1,3-6,9-12,18,22,24H,2,7-8,13-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHGFIXWBLHHQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432694 | |
Record name | AH 11110 HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179388-65-9 | |
Record name | AH 11110 HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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